Azd8330

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Cancer Treatment

Specific Scientific Field: The specific scientific field for this application is Oncology .

Summary of the Application: AZD8330 is a potent, selective, orally active MEK inhibitor that blocks signal transduction pathways implicated in cancer cell proliferation and survival . It has shown tumor suppressive activity in multiple preclinical models of human cancer including melanoma, pancreatic, colon, lung, and breast cancers .

Methods of Application or Experimental Procedures: The compound is administered orally and works by inhibiting the mitogen-activated protein kinase (MAPK) signaling pathway, which plays critical roles in the regulation of diverse cellular activities, including cell proliferation, survival, differentiation, and motility . Dysregulation of the MAPK pathway occurs in more than one-third of all malignancies .

Results or Outcomes: AZD8330 has shown promise in preclinical studies, demonstrating tumor suppressive activity in various types of human cancer . The compound’s effectiveness in these studies suggests potential for its use in cancer treatment .

Application in Osteoarthritis Treatment

Specific Scientific Field: The specific scientific field for this application is Rheumatology .

Summary of the Application: AZD8330 has been studied for its potential in the treatment of osteoarthritis (OA), a common degenerative joint disease . The compound has been found to inhibit inflammatory responses, which are a major cause of OA .

Methods of Application or Experimental Procedures: In the study, AZD8330 was administered via intraperitoneal injection in a mouse model of surgically induced medial meniscus tear (DMM), a common cause of OA . The compound’s effects were also studied in ATDC5 chondrocytes to dissect its mechanism of action in inhibiting TNF-α-induced NF-κB signaling .

Results or Outcomes: AZD8330 was found to alleviate cartilage degradation and inflammatory responses, leading to a significant reduction in OARSI scores in DMM mice treated with AZD8330 . Mechanistically, AZD8330 was found to promote cIAP1-mediated phosphorylation activation of RIP1, serving as an inhibitor of TNF-α-induced NF-κB/p65 signaling . This suggests that AZD8330 could potentially be used to prevent OA .

Application in Osteosarcoma Treatment

Specific Scientific Field: The specific scientific field for this application is Oncology .

Summary of the Application: AZD8330 has been studied for its potential in the treatment of osteosarcoma, a type of bone cancer . The compound has been found to inhibit the ERK phosphorylation, which is often dysregulated in osteosarcoma .

Methods of Application or Experimental Procedures: In the study, human osteosarcoma cell lines MOS, U2OS, and 143B were exposed to a concentration of 0.5 μM of AZD8330 for 6 hours . The activity of AZD8330 was tested using concentration ranges in these cell lines .

Results or Outcomes: AZD8330 was found to effectively inhibit ERK phosphorylation in the osteosarcoma cell lines, indicating its potential as a therapeutic agent for osteosarcoma .

Application in Combination Therapy for Cancer

Summary of the Application: AZD8330 has been studied as a part of combination therapy for cancer treatment . The combination of the MEK inhibitors with other therapies—such as chemotherapy, targeted therapy, and immunotherapy—may be a promising approach for clinical use .

Methods of Application or Experimental Procedures: The compound is administered in combination with other therapies. The specific combination and dosage would depend on the type of cancer and the individual patient’s condition .

Results or Outcomes: The combination of AZD8330 with other therapies has shown promise in preclinical studies, expanding the efficacy of this class of agent .

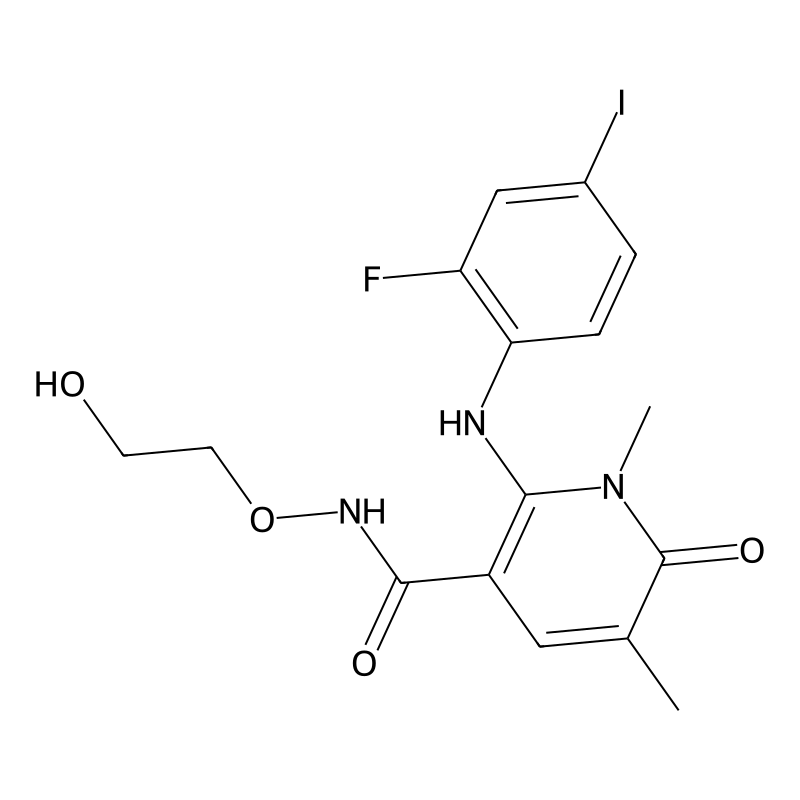

Azd8330, also known as ARRY-424704, is a potent and selective inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2. It is classified as a small molecule and has been primarily investigated for its potential therapeutic applications in oncology. The compound specifically targets the RAS/RAF/MEK/ERK signaling pathway, which is critically involved in cell proliferation and survival, particularly in various cancer types such as melanoma, pancreatic, colon, lung, and breast cancers . The chemical formula for Azd8330 is C₁₆H₁₇FIN₃O₄, with a molecular weight of approximately 461.23 g/mol .

As with any investigational drug, Azd8330's safety profile in humans is still under investigation []. However, pre-clinical studies suggest:

- Potential Toxicity: Azd8330 may cause side effects like fatigue, diarrhea, and rash, which are common with MEK inhibitors [].

- Flammability: Organic compounds like Azd8330 can be flammable. However, specific flammability data is not available.

- Reactivity: Azd8330 may react with strong acids or bases, but detailed information is lacking.

Azd8330 functions by inhibiting the phosphorylation of extracellular signal-regulated kinases (ERK1/2), which are downstream effectors in the MEK signaling pathway. This inhibition disrupts the signal transduction that promotes cancer cell growth and survival. The compound exhibits an IC50 value of 7 nM against MEK1/2, indicating its high potency . In vitro studies demonstrate that Azd8330 can effectively block ATP-dependent phosphorylation reactions involving ERK1/2, thereby halting the proliferation of certain cancer cell lines .

Azd8330 has demonstrated significant biological activity in preclinical models. Its primary mechanism involves blocking growth factor-mediated signaling pathways that lead to tumor cell proliferation. Studies have shown that treatment with Azd8330 can enhance the expression of transcription factors critical for oligodendrocyte differentiation without altering hypoxia-inducible factor 1-alpha (HIF1a) activity . Additionally, it has been reported to alleviate osteoarthritis symptoms by modulating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway .

Azd8330 is primarily being explored for its application in cancer therapy due to its ability to inhibit tumor growth through MEK pathway modulation. Beyond oncology, research indicates potential applications in neurobiology, particularly concerning oligodendrocyte development and function . Furthermore, studies suggest its utility in treating degenerative conditions like osteoarthritis by regulating inflammatory pathways .

Azd8330 shares structural and functional similarities with several other MEK inhibitors. Below is a comparison highlighting its uniqueness:

| Compound Name | Mechanism of Action | Selectivity | Clinical Status |

|---|---|---|---|

| Azd8330 | Selective MEK1/2 inhibitor | High | Investigational |

| Trametinib | Selective MEK1/2 inhibitor | High | Approved for melanoma |

| Cobimetinib | Selective MEK1 inhibitor | High | Approved for melanoma |

| Selumetinib | Selective MEK1/2 inhibitor | Moderate | Investigational |

| PD0325901 | Non-selective MEK inhibitor | Low | Investigational |

Uniqueness: Azd8330 is distinguished by its specific allosteric inhibition of MEK1/2 with a potent IC50 value and its investigational status across various cancer types. Its unique ability to influence oligodendrocyte differentiation also sets it apart from other compounds primarily focused on direct anti-cancer effects.

Azd8330 demonstrates potent and selective inhibition of mitogen-activated protein kinase kinase 1 and 2 with exceptional kinetic properties. The compound exhibits an inhibitory concentration 50 value of 7 nanomolar against both mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2 [1] [2] [3], representing one of the most potent mitogen-activated protein kinase kinase inhibitors developed to date. In mechanistic assays measuring extracellular signal-regulated kinase phosphorylation, Azd8330 demonstrates sub-nanomolar potency with an inhibitory concentration 50 of 0.4 nanomolar [2], indicating highly efficient downstream pathway blockade.

The kinetic profile of Azd8330 reveals sustained target engagement characteristics critical for therapeutic efficacy. In pharmacokinetic and pharmacodynamic studies using Calu-6 rat xenograft models, a single oral dose of 1.25 milligrams per kilogram achieves greater than 90 percent inhibition of extracellular signal-regulated kinase phosphorylation for 4 to 8 hours [1] [4]. This extended duration of target engagement correlates with dose-dependent tumor growth inhibition, where doses as low as 0.4 milligrams per kilogram administered once daily achieve greater than 80 percent tumor growth inhibition in nude rat xenograft models [1] [4].

Clinical pharmacodynamic studies demonstrate that Azd8330 achieves dose-dependent modulation of phosphorylated extracellular signal-regulated kinase in peripheral blood mononuclear cells at doses greater than or equal to 3 milligrams [5]. The compound exhibits approximately proportional exposure increases across the dose range of 0.5 to 60 milligrams once daily, with a maximum tolerated dose established at 20 milligrams twice daily in phase I clinical trials [5].

| Parameter | Value | Reference |

|---|---|---|

| Mitogen-Activated Protein Kinase Kinase 1/2 Inhibitory Concentration 50 | 7 nanomolar | [1] [2] [3] |

| Extracellular Signal-Regulated Kinase Phosphorylation Inhibitory Concentration 50 | 0.4 nanomolar | [2] |

| Target Engagement Duration | Greater than 90 percent for 4-8 hours (1.25 milligrams per kilogram) | [1] [4] |

| Tumor Growth Inhibition | Greater than 80 percent at 0.4 milligrams per kilogram daily | [1] [4] |

| Phospho-Extracellular Signal-Regulated Kinase Inhibition in Peripheral Blood Mononuclear Cells | Dose-dependent greater than or equal to 3 milligrams | [5] |

Non-Adenosine Triphosphate Competitive Inhibition Mechanism

Azd8330 functions as a non-adenosine triphosphate competitive inhibitor, distinguishing it from adenosine triphosphate-competitive kinase inhibitors through its unique binding mechanism and structural interactions [1] [6] [7]. The compound binds to an allosteric site adjacent to, but distinct from, the adenosine triphosphate-binding pocket of mitogen-activated protein kinase kinase 1 and 2 [8] [9] [6]. This allosteric binding mechanism provides significant advantages including reduced competition with cellular adenosine triphosphate concentrations and enhanced selectivity against the broader kinase family.

The allosteric inhibition mechanism of Azd8330 involves stabilization of the mitogen-activated protein kinase kinase activation loop in a conformation that is resistant to rapidly accelerated fibrosarcoma-mediated dual phosphorylation required for full mitogen-activated protein kinase kinase activation [9]. Structural studies of mitogen-activated protein kinase kinase inhibitors bound to rapidly accelerated fibrosarcoma and mitogen-activated protein kinase kinase complexes demonstrate that these agents bind in the mitogen-activated protein kinase kinase allosteric site, where they establish favorable interactions that stabilize the activation loop in a phosphorylation-resistant conformation [9].

The non-adenosine triphosphate competitive nature of Azd8330 enables it to act most potently on rapidly accelerated fibrosarcoma and mitogen-activated protein kinase kinase complexes rather than on free active mitogen-activated protein kinase kinase [9]. This mechanism explains the compound's ability to prevent dual serine 218 and serine 222 phosphorylation of mitogen-activated protein kinase kinase 1, and serine 222 and serine 226 phosphorylation of mitogen-activated protein kinase kinase 2, which are essential for full mitogen-activated protein kinase kinase activation [9] [10].

Molecular dynamics simulations reveal that allosteric inhibitors like Azd8330 restrict the flexibility of serine 222 through strong interactions with the activation loop, lysine 97, and water-mediated interactions with adjacent amino acids [10]. The inhibitor acts as a barrier between the activation loop and magnesium-adenosine triphosphate, restricting the movement of serine 222 toward magnesium-adenosine triphosphate, which represents the dominant mechanism for phosphorylation suppression in mitogen-activated protein kinase kinase 1 [10].

Structure-Activity Relationships

The molecular structure of Azd8330 reveals key structural features that contribute to its potent and selective mitogen-activated protein kinase kinase 1 and 2 inhibition. The compound possesses the molecular formula C16H17FIN3O4 with a molecular weight of 461.23 daltons [11] [12]. The core structure is based on a 1,6-dihydropyridine-3-carboxamide scaffold, specifically 2-((2-fluoro-4-iodophenyl)amino)-N-(2-hydroxyethoxy)-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide [11] [12].

Critical structural elements for biological activity include the 2-fluoro-4-iodophenyl substituent, which provides enhanced binding affinity through halogen interactions with the mitogen-activated protein kinase kinase binding pocket [11] [12]. The fluorine atom is positioned ortho to the amino group linking the phenyl ring to the pyridine core, contributing to steric interactions with mitogen-activated protein kinase kinase that enhance selectivity [11] [12]. The iodine substitution at the para position relative to the amino group facilitates hydrophobic pocket interactions within the allosteric binding site [11] [12].

The N-(2-hydroxyethoxy) hydroxamic acid group serves as a critical hydrogen bonding moiety, establishing key interactions with amino acid residues in the mitogen-activated protein kinase kinase allosteric site [11] [12]. This hydroxamic acid functionality contributes to both binding affinity and the compound's ability to stabilize the mitogen-activated protein kinase kinase activation loop in an inactive conformation. The 1,5-dimethyl-6-oxo-pyridine ring system represents the core pharmacophore essential for mitogen-activated protein kinase kinase recognition and binding [11] [12].

The non-adenosine triphosphate competitive binding mode is determined by the overall molecular architecture, which enables Azd8330 to access and occupy the allosteric site rather than competing with adenosine triphosphate for the orthosteric active site [8] [9] [6]. This structural feature accounts for the compound's exceptional selectivity against other kinases that lack the specific allosteric site architecture present in mitogen-activated protein kinase kinase 1 and 2.

| Structural Feature | Description | Contribution to Activity | Reference |

|---|---|---|---|

| Core Structure | 1,6-dihydropyridine-3-carboxamide | Essential for mitogen-activated protein kinase kinase binding | [11] [12] [13] |

| Halogen Substitution | 2-fluoro-4-iodophenyl | Enhanced binding affinity | [11] [12] |

| Hydroxamic Acid Group | N-(2-hydroxyethoxy) | Hydrogen bonding interactions | [11] [12] |

| Pyridine Ring | 1,5-dimethyl-6-oxo | Core pharmacophore | [11] [12] |

| Fluorine Position | ortho to amino group | Steric interactions with mitogen-activated protein kinase kinase | [11] [12] |

| Iodine Position | para to amino group | Hydrophobic pocket interaction | [11] [12] |

Selectivity Profile Against Kinase Panels

Azd8330 exhibits exceptional selectivity for mitogen-activated protein kinase kinase 1 and 2 over other kinases, demonstrating no inhibitory activity against more than 200 other kinases at concentrations up to 10 micromolar [1] [2] [14]. This remarkable selectivity profile represents a greater than 1000-fold selectivity window compared to its mitogen-activated protein kinase kinase 1 and 2 inhibitory concentration 50 values of 7 nanomolar.

Comprehensive kinase selectivity profiling reveals that Azd8330 does not inhibit other members of the mitogen-activated protein kinase kinase family, including mitogen-activated protein kinase kinase 4 and mitogen-activated protein kinase kinase 5 [14] [15]. The compound shows no cross-reactivity with other mitogen-activated protein kinases, cyclin-dependent kinases, phosphoinositide 3-kinase and protein kinase B pathway components, receptor tyrosine kinases, or other serine and threonine kinases [14] [15]. This selectivity profile distinguishes Azd8330 from adenosine triphosphate-competitive kinase inhibitors, which typically exhibit broader kinase inhibition due to the highly conserved nature of adenosine triphosphate-binding sites across the kinome.

The selectivity of Azd8330 stems from its allosteric binding mechanism and the unique structural features of the mitogen-activated protein kinase kinase 1 and 2 allosteric site [15]. The allosteric pocket targeted by Azd8330 is formed by specific amino acid residues including lysine 97, serine 212, and valine 127, which are arranged in a configuration specific to mitogen-activated protein kinase kinase 1 and 2 [16]. Other kinases lack this precise allosteric site architecture, explaining the remarkable selectivity observed in kinase panel screening.

Binding selectivity studies using chemical probe approaches have demonstrated that mitogen-activated protein kinase kinase family selectivity is governed by key molecular features of the ligands and corresponding amino acids in mitogen-activated protein kinase kinase proteins [15]. The structural determinants responsible for high-affinity binding to mitogen-activated protein kinase kinase 1 and 2 versus those driving selectivity against other mitogen-activated protein kinase kinase family members have been characterized through systematic structure-activity relationship studies [15].

| Kinase Family/Target | Activity | Concentration Tested | Reference |

|---|---|---|---|

| Mitogen-Activated Protein Kinase Kinase 1 | Active (7 nanomolar) | Inhibitory concentration 50 determination | [1] [2] [3] |

| Mitogen-Activated Protein Kinase Kinase 2 | Active (7 nanomolar) | Inhibitory concentration 50 determination | [1] [2] [3] |

| Mitogen-Activated Protein Kinase Kinase 4 | Inactive | Up to 10 micromolar | [14] [15] |

| Mitogen-Activated Protein Kinase Kinase 5 | Inactive | Up to 10 micromolar | [14] [15] |

| Other Mitogen-Activated Protein Kinases | Inactive | Up to 10 micromolar | [14] [15] |

| Cyclin-Dependent Kinases | Inactive | Up to 10 micromolar | [14] [15] |

| Phosphoinositide 3-Kinase and Protein Kinase B | Inactive | Up to 10 micromolar | [14] [15] |

| Receptor Tyrosine Kinases | Inactive | Up to 10 micromolar | [14] [15] |

| Serine and Threonine Kinases | Inactive | Up to 10 micromolar | [14] [15] |

| Total Kinase Panel | No activity (greater than 200 kinases) | Up to 10 micromolar | [1] [2] [14] |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Mechanism of Action

Pictograms

Acute Toxic;Health Hazard